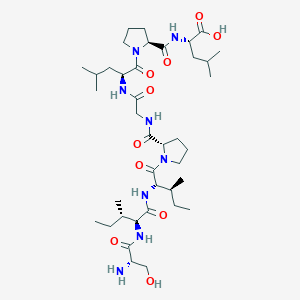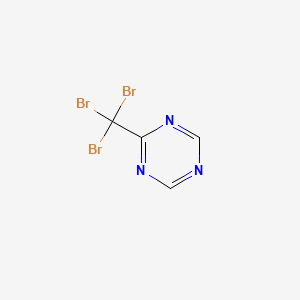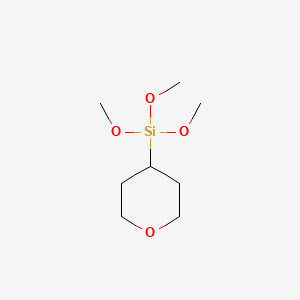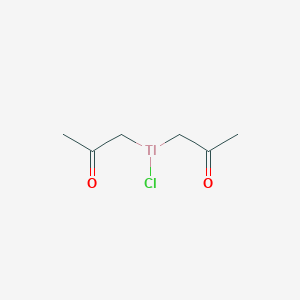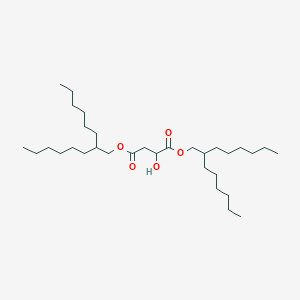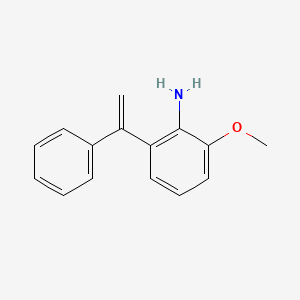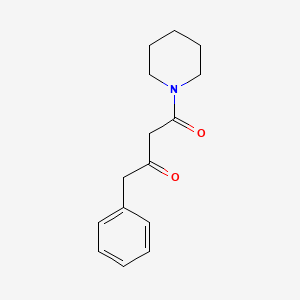
Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is a compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dioxo-4-phenylbutyl)-piperidine typically involves the reaction of piperidine with a suitable precursor that contains the 1,3-dioxo-4-phenylbutyl moiety. One common method is the condensation reaction between piperidine and a diketone compound, such as 1,3-diphenyl-1,3-propanedione, under acidic or basic conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 1-(1,3-dioxo-4-phenylbutyl)-piperidine may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-dioxo-4-phenylbutyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone moiety to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce diols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(1,3-dioxo-4-phenylbutyl)-piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(1,3-dioxo-4-phenylbutyl)-piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Piperine: A naturally occurring alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Piperidine: The parent compound, widely used in organic synthesis and as a precursor for various pharmaceuticals.
Piperidinone: A related compound with a ketone group, used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
1-(1,3-dioxo-4-phenylbutyl)-piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diketone moiety and phenyl group contribute to its reactivity and potential therapeutic applications, distinguishing it from other piperidine derivatives .
Propiedades
Número CAS |
146380-08-7 |
|---|---|
Fórmula molecular |
C15H19NO2 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
4-phenyl-1-piperidin-1-ylbutane-1,3-dione |
InChI |
InChI=1S/C15H19NO2/c17-14(11-13-7-3-1-4-8-13)12-15(18)16-9-5-2-6-10-16/h1,3-4,7-8H,2,5-6,9-12H2 |
Clave InChI |
UBYSXYRMDMUHGM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)CC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


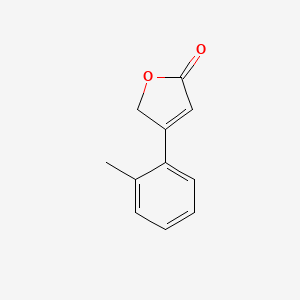
![2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)-](/img/structure/B15162889.png)
